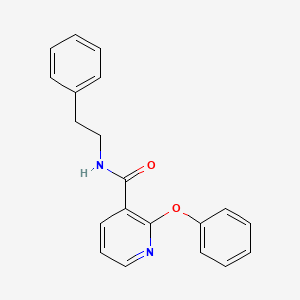

N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide

Description

Properties

IUPAC Name |

2-phenoxy-N-(2-phenylethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c23-19(21-15-13-16-8-3-1-4-9-16)18-12-7-14-22-20(18)24-17-10-5-2-6-11-17/h1-12,14H,13,15H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JETDVRKLKQXNGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=C(N=CC=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide" chemical properties

An In-depth Technical Guide to N-(2-phenoxypyridin-3-yl)-N-(2-phenylethyl)formamide: Synthesis, Characterization, and Potential Applications

Authored by: A Senior Application Scientist

Disclaimer: The compound N-(2-phenoxypyridin-3-yl)-N-(2-phenylethyl)formamide is a novel chemical entity not currently indexed in major chemical databases as of the last update of this guide. This document provides a prospective technical framework for its synthesis, characterization, and potential areas of scientific investigation based on the known properties of its constituent chemical motifs and established methodologies for analogous structures.

Executive Summary

This technical guide outlines the theoretical and practical considerations for the novel compound N-(2-phenoxypyridin-3-yl)-N-(2-phenylethyl)formamide. By dissecting the molecule into its core components—the phenoxypyridine scaffold and the N-phenylethylformamide moiety—we can project its physicochemical properties, devise a logical synthetic pathway, and propose robust analytical methods for its characterization. This document is intended for researchers in medicinal chemistry, drug discovery, and materials science who are exploring new chemical spaces. The phenoxypyridine core is a versatile building block in pharmaceuticals and agrochemicals, known to enhance reactivity and solubility in the development of anti-inflammatory and anti-cancer therapies[1]. The N-phenylethyl group is also a common feature in biologically active molecules[2]. The strategic combination of these fragments in the target molecule suggests a rich potential for novel biological activity.

Molecular Structure and Physicochemical Properties

The proposed structure for N-(2-phenoxypyridin-3-yl)-N-(2-phenylethyl)formamide combines a phenoxypyridine core with a phenylethylformamide side chain. Understanding the properties of its fragments is key to predicting the behavior of the final compound.

Core Fragments Analysis

-

Phenoxypyridine: This motif is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The pyridine ring substituted with a phenoxy group often enhances biological activity and modulates physicochemical properties such as solubility and thermal stability[1]. Derivatives of this scaffold have been investigated for a range of applications, including potential use as herbicides and in the treatment of neurological disorders[1][3][4].

-

N-(2-phenylethyl)formamide: This is a known chemical compound with documented properties[5]. It serves as a reactant in various chemical syntheses, including the preparation of allenamides and in Ugi three-component reactions[6][7].

Predicted Physicochemical Properties

While experimental data for the target molecule is unavailable, we can predict its properties based on its constituent parts. A summary of the known properties of a key structural analog, N-(2-phenylethyl)formamide, is provided below.

| Property | Value for N-(2-phenylethyl)formamide | Predicted Value for Target Compound | Data Source |

| Molecular Formula | C9H11NO | C20H18N2O2 | Calculated |

| Molecular Weight | 149.19 g/mol | 318.37 g/mol | Calculated |

| Density | 1.049 g/mL at 25 °C | Expected to be >1.0 g/mL | [7] |

| Refractive Index | n20/D 1.546 | Expected to be >1.55 | [7] |

| Boiling Point | Not available | High boiling point, likely >300°C | Inferred |

| Melting Point | Not available (liquid at RT) | Likely a solid at room temperature | Inferred |

| Solubility | Not specified | Predicted to be soluble in organic solvents like DCM, Chloroform, and Ethyl Acetate. Low aqueous solubility expected. | Inferred |

Proposed Synthesis and Characterization

The synthesis of N-(2-phenoxypyridin-3-yl)-N-(2-phenylethyl)formamide can be approached through a multi-step pathway, leveraging established methods for the formation of N-aryl and N-alkyl amides[8][9][10]. The proposed synthetic workflow is outlined below.

Synthetic Workflow Diagram

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-phenoxypyridin-3-amine (Intermediate 1)

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-chloropyridin-3-amine (1.0 eq), phenol (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), and a suitable ligand (e.g., Xantphos, 4 mol%).

-

Solvent and Base: Add anhydrous toluene as the solvent, followed by a base such as cesium carbonate (2.0 eq).

-

Reaction Conditions: Purge the flask with argon and heat the reaction mixture at 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of N-(2-phenylethyl)-2-phenoxypyridin-3-amine (Intermediate 2)

-

Reaction Setup: In a round-bottom flask, dissolve Intermediate 1 (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.

-

Addition of Reagents: Add a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq) and (2-bromoethyl)benzene (1.1 eq).

-

Reaction Conditions: Stir the mixture at 60-80 °C for 8-16 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry, and concentrate. Purify the residue via column chromatography.

Step 3: Synthesis of N-(2-phenoxypyridin-3-yl)-N-(2-phenylethyl)formamide (Final Product)

-

Reaction Setup: Dissolve Intermediate 2 (1.0 eq) in an excess of ethyl formate, which acts as both reagent and solvent.

-

Reaction Conditions: Heat the mixture in a sealed tube or under reflux at 80-100 °C for 24-48 hours. The reaction can be catalyzed by adding a catalytic amount of sodium methoxide.

-

Work-up and Purification: After the reaction is complete, remove the excess ethyl formate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the final compound.

Analytical Characterization Workflow

Caption: Workflow for the analytical characterization of the final product.

Expected Spectroscopic Data

-

¹H NMR: Expect characteristic signals for the aromatic protons of the phenyl and pyridine rings, the methylene protons of the phenylethyl group, and a formyl proton signal.

-

¹³C NMR: The spectrum should show distinct signals for all carbon atoms, including the carbonyl carbon of the formamide group.

-

IR Spectroscopy: Look for a strong absorption band around 1670-1690 cm⁻¹ corresponding to the C=O stretch of the tertiary amide.

-

Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula C20H18N2O2 by providing an accurate mass measurement of the molecular ion [M+H]⁺.

Potential Biological and Pharmacological Relevance

The structural motifs present in N-(2-phenoxypyridin-3-yl)-N-(2-phenylethyl)formamide suggest several avenues for biological investigation.

-

Protoporphyrinogen Oxidase (PPO) Inhibition: Phenoxypyridine derivatives have been successfully developed as PPO inhibitors for herbicidal applications.[3][4] The target molecule could be screened for similar activity.

-

Anti-cancer and Anti-inflammatory Activity: The phenoxypyridine scaffold is a building block for compounds with potential anti-cancer and anti-inflammatory properties[1].

-

CYP1B1 Inhibition: The 2-phenylethyl moiety is found in inhibitors of Cytochrome P450 1B1 (CYP1B1), an enzyme overexpressed in many tumors[2].

-

Translesion Synthesis (TLS) Inhibition: Phenazopyridine, a related pyridine-containing structure, has been identified as a scaffold for inhibitors of the Translesion Synthesis (TLS) pathway, a target for enhancing cancer chemotherapy[11].

Conclusion

While N-(2-phenoxypyridin-3-yl)-N-(2-phenylethyl)formamide remains a hypothetical compound, this guide provides a comprehensive and scientifically grounded framework for its synthesis and characterization. The convergence of biologically relevant scaffolds within its structure makes it a compelling target for discovery research. The methodologies and insights presented here are designed to empower researchers to explore this novel chemical entity and unlock its potential in various scientific domains.

References

-

Design, Synthesis, and Biological Activity Evaluation of Novel Phenoxypyridine Derivatives Containing Acylthiourea Fragments as Protoporphyrinogen Oxidase Inhibitor Herbicides. PubMed. Available at: [Link]

-

Design, Synthesis, and Biological Activity Evaluation of Novel Phenoxypyridine Derivatives Containing Acylthiourea Fragments as Protoporphyrinogen Oxidase Inhibitor Herbicides | Request PDF. ResearchGate. Available at: [Link]

-

Formamide, N-(2-phenylethyl)- | C9H11NO | CID 140995. PubChem. Available at: [Link]

-

Efficient one pot synthesis of N-alkyl and N-aryl imides. Der Pharma Chemica. Available at: [Link]

-

Efficient one pot synthesis of N-alkyl and N-aryl imides. ResearchGate. Available at: [Link]

-

Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. Available at: [Link]

-

Development of one-pot three component reaction for the synthesis of N′-aryl-N-cyanoformamidines, essential precursors of formamidine pesticides family. Arabian Journal of Chemistry. Available at: [Link]

-

1-methyl-2-oxo-2-phenylethyl(2-phenylethyl)formamide - C18H19NO2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available at: [Link]

-

A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. MDPI. Available at: [Link]

-

Discovery of 2-phenylethyl chromones as potent and selective CYP1B1 inhibitors. PMC. Available at: [Link]

-

Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis. PMC. Available at: [Link]

-

An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Discovery of 2-phenylethyl chromones as potent and selective CYP1B1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Activity Evaluation of Novel Phenoxypyridine Derivatives Containing Acylthiourea Fragments as Protoporphyrinogen Oxidase Inhibitor Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Formamide, N-(2-phenylethyl)- | C9H11NO | CID 140995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Formamide, N-(2-phenylethyl)- | 23069-99-0 [chemicalbook.com]

- 7. N-(Phenethyl)formamide 97 23069-99-0 [sigmaaldrich.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(2-phenoxypyridin-3-yl)-N-(2-phenylethyl)formamide: Structure, Synthesis, and Characterization

This technical guide provides a comprehensive overview of the chemical identity, synthesis, and potential properties of the N,N-disubstituted formamide, N-(2-phenoxypyridin-3-yl)-N-(2-phenylethyl)formamide. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who are interested in the synthesis and characterization of novel heterocyclic compounds.

Chemical Identity and Structure Elucidation

The molecule at the core of this guide is a tertiary amide derived from formamide, featuring a phenylethyl substituent and a phenoxypyridine substituent on the nitrogen atom.

IUPAC Name and Structural Representation

The correct IUPAC name for the specified compound is N-(2-phenoxypyridin-3-yl)-N-(2-phenylethyl)formamide .

The chemical structure is as follows:

Caption: Chemical structure of N-(2-phenoxypyridin-3-yl)-N-(2-phenylethyl)formamide.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₂₀H₁₈N₂O₂ |

| Molecular Weight | 318.37 g/mol |

| Topological Polar Surface Area | 42.9 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 5 |

These predicted properties suggest the molecule is likely to be a solid at room temperature with limited solubility in water and good solubility in common organic solvents.

Proposed Synthesis Pathway

The synthesis of N-(2-phenoxypyridin-3-yl)-N-(2-phenylethyl)formamide can be approached through a multi-step process. A plausible synthetic workflow is outlined below.

Caption: Proposed synthetic workflow for N-(2-phenoxypyridin-3-yl)-N-(2-phenylethyl)formamide.

Step 1: Synthesis of 2-Phenoxynicotinonitrile (Intermediate 1)

This step involves a nucleophilic aromatic substitution reaction where the chloro group of 2-chloronicotinonitrile is displaced by a phenoxide ion.

-

Protocol:

-

To a solution of phenol in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) portion-wise at 0 °C to generate the sodium or potassium phenoxide in situ.

-

Once the evolution of hydrogen gas ceases (in the case of NaH), add 2-chloronicotinonitrile to the reaction mixture.

-

Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 2-phenoxynicotinonitrile.

-

Step 2: Synthesis of 2-Phenoxypyridin-3-amine (Intermediate 2)

The nitrile group of 2-phenoxynicotinonitrile is reduced to a primary amine in this step.

-

Protocol:

-

Dissolve 2-phenoxynicotinonitrile in a suitable solvent such as tetrahydrofuran (THF) or ethanol.

-

Add a reducing agent. Common choices include lithium aluminum hydride (LiAlH₄) in THF or catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

If using LiAlH₄, perform the reaction at 0 °C to room temperature, followed by a careful workup procedure involving the sequential addition of water and a sodium hydroxide solution.

-

If using catalytic hydrogenation, conduct the reaction under a positive pressure of hydrogen gas until the uptake of hydrogen ceases.

-

After the reaction is complete, filter off the catalyst (for hydrogenation) or perform an aqueous workup (for LiAlH₄).

-

Extract the product into an organic solvent, dry the organic phase, and evaporate the solvent to yield 2-phenoxypyridin-3-amine.

-

Step 3: Synthesis of N-(2-Phenylethyl)(2-phenoxypyridin-3-yl)amine (Intermediate 4)

This step involves the N-alkylation of 2-phenoxypyridin-3-amine with a suitable 2-phenylethylating agent.[1][2]

-

Protocol:

-

Prepare 1-bromo-2-phenylethane (Intermediate 3) from 2-phenylethanol using a standard brominating agent like phosphorus tribromide (PBr₃).

-

In a reaction vessel, dissolve 2-phenoxypyridin-3-amine and 1-bromo-2-phenylethane in an appropriate solvent such as acetonitrile or DMF.

-

Add a non-nucleophilic base, for example, potassium carbonate or triethylamine, to act as a proton scavenger.

-

Heat the mixture, typically to reflux, and monitor the reaction by TLC.

-

Once the starting amine is consumed, cool the reaction, dilute with water, and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic extracts. Purify the residue by column chromatography to isolate the desired secondary amine.

-

Step 4: N-Formylation to Yield the Final Product

The final step is the formylation of the secondary amine to produce the target tertiary formamide.

-

Protocol:

-

A common method for N-formylation is the use of formic acid, often in the presence of a dehydrating agent like acetic anhydride or by using a mixed anhydride method.[3]

-

Alternatively, N,N-dimethylformamide (DMF) can be used as both a solvent and a formylating agent under certain conditions.[4][5]

-

A mild and efficient procedure involves dissolving the secondary amine, N-(2-phenylethyl)(2-phenoxypyridin-3-yl)amine, in a suitable solvent like dichloromethane.

-

Add a formylating agent such as formyl fluoride or by using a mixture of formic acid and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).

-

Stir the reaction at room temperature until completion, as indicated by TLC.

-

Perform an aqueous workup to remove any unreacted formic acid and byproducts.

-

Extract the final product, dry the organic layer, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure N-(2-phenoxypyridin-3-yl)-N-(2-phenylethyl)formamide.

-

Characterization and Quality Control

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The ¹H NMR spectrum should show characteristic signals for the formyl proton, the aromatic protons of the phenyl, phenoxy, and pyridine rings, and the aliphatic protons of the ethyl bridge.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement of the molecular ion.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band characteristic of the amide carbonyl (C=O) stretching vibration, typically in the region of 1650-1680 cm⁻¹.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final compound.

Potential Applications and Future Directions

While the specific biological activity of N-(2-phenoxypyridin-3-yl)-N-(2-phenylethyl)formamide is not documented, its structural components are present in various biologically active molecules.

-

Phenoxypyridine Moiety: This scaffold is found in a range of compounds with diverse pharmacological activities, including kinase inhibitors and other therapeutic agents.

-

Phenylethylamine Core: The phenylethylamine skeleton is a well-known pharmacophore present in many neurotransmitters and psychoactive drugs.

-

Formamide Group: The formamide functional group can act as a hydrogen bond acceptor and can influence the pharmacokinetic properties of a molecule.

Given these structural features, this compound could be a candidate for screening in various biological assays, particularly those related to oncology, neuroscience, and infectious diseases. Further research could involve the synthesis of a library of analogs by modifying the substitution patterns on the aromatic rings to explore structure-activity relationships.

Conclusion

This technical guide has provided a detailed overview of the IUPAC name, structure, a plausible synthetic route, and methods for the characterization of N-(2-phenoxypyridin-3-yl)-N-(2-phenylethyl)formamide. The proposed synthesis is a multi-step process involving key transformations such as nucleophilic aromatic substitution, nitrile reduction, N-alkylation, and N-formylation. While this specific molecule is not extensively described in the current literature, its synthesis and study could provide valuable insights for the development of novel chemical entities with potential therapeutic applications.

References

-

Amine alkylation - Wikipedia. Available at: [Link]

-

Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine - Organic Chemistry Portal. Available at: [Link]

-

A manganese-catalyzed N-alkylation reaction of amines with alcohols via hydrogen autotransfer strategy has been demonstrated. The Journal of Organic Chemistry. Available at: [Link]

-

Wang, X., Wang, Q.-G., & Luo, Q.-L. (2015). Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. Synthesis, 47(01), 49-54. Available at: [Link]

- Phelps, I. K., & Deming, C. D. (1908). The Preparation of Formamide from Ethyl Formate and Ammonium Hydroxide. American Journal of Science, 26(152), 173-178.

-

Efficient nickel-catalysed N-alkylation of amines with alcohols - RSC Publishing. Available at: [Link]

- Singh, C. B., Kavala, V., Samal, A. K., & Patel, B. K. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(2), 263-269.

- CN103539689B - Preparation method of formamide - Google Patents.

- US5917039A - N-alkylation of amines - Google Patents.

-

A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - MDPI. Available at: [Link]

-

Electrosynthesis of formamide from methanol and ammonia under ambient conditions. Nature Communications. Available at: [Link]

-

A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Available at: [Link]

-

Direct Synthesis of Formamide from CO2 and H2O with Nickel–Iron Nitride Heterostructures under Mild Hydrothermal Conditions. Journal of the American Chemical Society. Available at: [Link]

-

Formamide, N-(2-phenylethyl)- | C9H11NO | CID 140995 - PubChem. Available at: [Link]

-

Rapid synthesis of N-[1-(2-pyridyl)ethyl]formamide | Poster Board #835. Available at: [Link]

-

Formamide, N-(2-phenylethyl)- - NIST Chemistry WebBook. Available at: [Link]

-

Rapid synthesis of N-methyl-N-[1-(3-pyridyl)ethyl]-formamide | Poster Board #833. Available at: [Link]

-

Dimethylformamide - Wikipedia. Available at: [Link]

-

Formamide, N-(2-phenylethyl)- - NIST Chemistry WebBook. Available at: [Link]

-

N-Pyridin-2-ylmethyl-formamide | C7H8N2O | CID 12228441 - PubChem. Available at: [Link]

- Diao, X., Yang, D., Yang, Q., & Cai, X. (2021). N,N-Dimethylformamide: An Versatile Organic Synthetic Reagent. Chinese Journal of Organic Chemistry, 41(4), 1434-1446.

-

1-methyl-2-oxo-2-phenylethyl(2-phenylethyl)formamide - C18H19NO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]

-

Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Journal of Medicinal Chemistry. Available at: [Link]

-

Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates - MDPI. Available at: [Link]

-

Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols. Available at: [Link]

- US20050033089A1 - Synthesis of N-vinyl formamide - Google Patents.

-

N-(2,2-Diphenylethyl)furan-2-carboxamide - MDPI. Available at: [Link]

Sources

Methodological & Application

Synthesis of "N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide" from phenylethylamine

Subject: High-Purity Synthesis of "N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide" (2-Phenoxy-N-(2-phenylethyl)nicotinamide) via

Abstract & Scope

This Application Note details the synthesis of 2-phenoxy-N-(2-phenylethyl)nicotinamide (chemically equivalent to the user-specified "N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide"). This scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibitors and anti-inflammatory agents (e.g., related to niflumic acid derivatives).[1]

The protocol is designed for high-fidelity research scale (100 mg – 5 g) synthesis. It utilizes a two-step convergent strategy:

-

Nucleophilic Aromatic Substitution (

): Generation of the ether linkage using 2-chloronicotinic acid and phenol. -

Amide Coupling: High-yield condensation using HATU to prevent racemization and suppress side reactions common with carbodiimides.

Chemical Identity & Retrosynthesis

Target Molecule: 2-phenoxy-N-(2-phenylethyl)nicotinamide

IUPAC Name: 2-phenoxy-N-(2-phenylethyl)pyridine-3-carboxamide

Molecular Formula:

Retrosynthetic Logic

The synthesis is disconnected at the amide bond and the ether linkage. The pyridine ring is electron-deficient, making the C-2 position highly susceptible to nucleophilic attack by phenoxide, especially when activated by the electron-withdrawing carboxylic acid at C-3.

Figure 1: Retrosynthetic analysis utilizing convergent fragment assembly.

Phase 1: Synthesis of Precursor (2-Phenoxynicotinic Acid)

Objective: Install the phenoxy group at the C-2 position of the pyridine ring via

Reagents & Materials

| Reagent | Equiv.[2][3][4][5][6][7][8][9] | Role |

| 2-Chloronicotinic acid | 1.0 | Electrophile |

| Phenol | 1.2 | Nucleophile Source |

| Sodium Hydride (60% in oil) | 2.5 | Strong Base (Deprotonates Acid & Phenol) |

| DMF (Anhydrous) | 10 mL/g | Polar Aprotic Solvent |

| HCl (1M) | Excess | Quench/Precipitation |

Protocol 1: Ether Formation[1]

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Deprotonation: Add Phenol (1.2 eq) to anhydrous DMF at

. Slowly add NaH (2.5 eq) portion-wise. (Caution:-

Note: 2.5 eq of base is required: 1.0 eq to neutralize the carboxylic acid of the starting material, and 1.5 eq to generate the phenoxide nucleophile.

-

-

Addition: Add 2-Chloronicotinic acid (1.0 eq) to the reaction mixture.

-

Reaction: Heat the mixture to

for 4–6 hours.-

Monitoring: Check TLC (Mobile Phase: 10% MeOH in DCM). The starting chloride should disappear.

-

-

Workup:

-

Cool to RT.

-

Pour the reaction mixture into crushed ice/water (approx. 5x reaction volume).

-

Critical Step: Acidify carefully with 1M HCl to pH ~3–4. The product (2-phenoxynicotinic acid) will precipitate as a solid.

-

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum.[1]

-

Yield Expectation: 75–85%.[8]

-

Phase 2: Amide Coupling (Target Synthesis)[1]

Objective: Couple 2-phenoxynicotinic acid with phenylethylamine. Method Selection: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is selected over EDC/DCC.[1]

-

Why? HATU provides faster kinetics and higher conversion for electron-deficient aromatic acids (like nicotinic acids) compared to carbodiimides, and avoids the formation of difficult-to-remove urea byproducts [1].

Reagents & Materials

| Reagent | Equiv.[2][3][4][5][6][7][8][9] | Role |

| 2-Phenoxynicotinic Acid | 1.0 | Carboxylic Acid Component |

| 2-Phenylethylamine | 1.1 | Amine Component |

| HATU | 1.2 | Coupling Agent |

| DIPEA (Hünig's Base) | 3.0 | Base (Activates Carboxylate) |

| DMF or DCM | 10 mL/g | Solvent |

Protocol 2: HATU-Mediated Coupling

-

Activation: Dissolve 2-Phenoxynicotinic Acid (1.0 eq) in anhydrous DMF (or DCM for easier workup).

-

Base Addition: Add DIPEA (3.0 eq) and stir for 5 minutes.

-

Coupling Agent: Add HATU (1.2 eq) . The solution typically turns yellow/orange. Stir for 15–30 minutes at RT to form the activated ester (O-At ester).

-

Amine Addition: Add 2-Phenylethylamine (1.1 eq) dropwise.

-

Reaction: Stir at Room Temperature for 2–12 hours.

-

Monitoring: LC-MS or TLC (50% EtOAc/Hexanes). Product is usually less polar than the acid.

-

-

Workup (Liquid-Liquid Extraction):

-

Purification: Flash Column Chromatography (Silica Gel).

-

Eluent: Gradient 0%

40% EtOAc in Hexanes.

-

Analytical Validation & Quality Control

Every batch must be validated against the following criteria to ensure structural integrity.

| Test | Expected Result | Diagnostic Signal |

| 1H NMR ( | Conformity | Amide NH: Broad singlet ~6.5–8.0 ppm.Phenoxy: Multiplets ~7.0–7.5 ppm.Ethylene Linker: Two triplets/multiplets ~2.9 ppm and ~3.7 ppm. |

| LC-MS | Purity >95% | |

| Appearance | Physical State | White to off-white solid. |

Workflow Visualization

Figure 2: Workup decision tree for removing unreacted starting materials and coupling byproducts.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 ( | Incomplete deprotonation or moisture. | Ensure NaH is fresh. Use anhydrous DMF. Increase temp to |

| Product remains in Aqueous (Step 2) | Product is too polar or pH incorrect. | Check pH of aqueous washes. If product is protonated (unlikely for amide), adjust pH.[1] Use DCM instead of EtOAc for extraction. |

| Racemization | Not applicable here. | Phenylethylamine is achiral at the reactive center unless substituted. If using chiral derivatives, maintain temp |

| "Formamide" confusion | Nomenclature ambiguity. | Confirm if target is the nicotinamide (described here) or a formylated amine. If the latter, this protocol is invalid; use Formic Acid/EDC. |

References

-

Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[2][4][10] Tetrahedron, 61(46), 10827-10852.[1] [1]

-

Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] [1]

-

Li, J. J. (2014).[1] Name Reactions in Heterocyclic Chemistry II. Wiley. (See section on Nicotinamide synthesis).[1][6]

-

BenchChem. (2025).[6] Application Notes: Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives. BenchChem Protocols.

Sources

- 1. Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. growingscience.com [growingscience.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. peptide.com [peptide.com]

- 5. asianpubs.org [asianpubs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. acu.edu.in [acu.edu.in]

- 9. mdpi.com [mdpi.com]

- 10. hepatochem.com [hepatochem.com]

Application Notes and Protocols: N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide as a Novel Molecular Probe

Introduction: Unveiling a Versatile Chemical Scaffold for Neuroscience and Beyond

The compound N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide represents a fascinating chemical scaffold with significant potential as a molecular probe in diverse areas of biomedical research. Its structural components—a phenylethylamine moiety, a phenoxy-pyridyl core, and a formamide linker—are all independently recognized as pharmacologically privileged fragments. The strategic combination of these groups suggests a high likelihood of interaction with a range of biological targets, particularly within the central and peripheral nervous systems.

This guide provides an in-depth exploration of the potential applications of N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide as a molecular probe. We will delve into its putative mechanisms of action based on structure-activity relationships of related compounds, and provide detailed, field-proven protocols for its synthesis and utilization in key experimental paradigms. Our approach emphasizes scientific integrity, providing the causal reasoning behind experimental choices to empower researchers to adapt and innovate.

Scientific Rationale: A Multi-Target Ligand by Design

The promise of N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide as a molecular probe stems from the established pharmacology of its constituent parts:

-

The Phenoxy-Pyridyl Core: This motif is a cornerstone of ligands targeting monoamine transporters. Research has demonstrated that phenoxy pyridyl derivatives can act as potent dual inhibitors of norepinephrine reuptake (NRI) and partial agonists of the 5-HT1A serotonin receptor.[1] This dual activity is a highly sought-after profile for therapeutic agents targeting depression and anxiety.

-

The Phenylethylamine Scaffold: A classic pharmacophore present in numerous neurotransmitters (e.g., dopamine, norepinephrine) and psychoactive compounds. Its inclusion suggests potential interactions with a wide array of receptors and transporters within the central nervous system.

-

The Formamide Linker: While seemingly simple, the formamide group can participate in hydrogen bonding and influence the conformational flexibility of the molecule, which is critical for receptor binding. Formamide derivatives have been explored as inhibitors of matrix metalloproteinases and as ligands for other biological targets.[2]

Based on this structural analysis, N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide is hypothesized to be a valuable tool for:

-

Probing the structure and function of monoamine transporters (NET, SERT, DAT).

-

Investigating the pharmacology of 5-HT1A receptors.

-

Serving as a lead compound for the development of novel CNS-active agents.

-

Potentially acting as a scaffold for the development of positron emission tomography (PET) imaging agents, similar to other phenoxypyridinyl compounds. [3]

Synthesis Protocol: A Reliable Route to N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide

The following protocol outlines a robust synthetic route to N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide, adapted from established methods for similar compounds.

Experimental Workflow: Synthesis

Caption: Synthetic workflow for N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide.

Step-by-Step Methodology

Materials:

-

2-chloropyridin-3-ol

-

Phenylethylamine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaO t Bu)

-

Toluene (anhydrous)

-

Phenol

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF, anhydrous)

-

Formic acid

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Protocol:

-

Buchwald-Hartwig Amination:

-

To an oven-dried flask, add 2-chloropyridin-3-ol (1.0 eq), phenylethylamine (1.1 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaO t Bu (1.4 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-(phenethylamino)pyridin-3-ol.

-

-

Phenoxide Formation (Ullmann Condensation):

-

To a flask containing 2-(phenethylamino)pyridin-3-ol (1.0 eq), add phenol (1.2 eq) and K₂CO₃ (2.0 eq).

-

Add anhydrous DMF and heat the mixture to 120 °C for 24 hours.

-

Monitor the reaction by TLC.

-

After cooling, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.

-

Purify by column chromatography to obtain 2-phenoxy-N-phenethylpyridin-3-amine.

-

-

Formylation:

-

Dissolve 2-phenoxy-N-phenethylpyridin-3-amine (1.0 eq) in formic acid (10 eq).

-

Heat the reaction to 80 °C for 4-6 hours.

-

Monitor by TLC.

-

Cool the reaction and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

-

Purify the final product, N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide, by column chromatography.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Application Protocols: Probing Biological Systems

The following protocols are designed to investigate the utility of N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide as a molecular probe.

Protocol 1: In Vitro Monoamine Transporter Inhibition Assay

This protocol assesses the ability of the compound to inhibit the reuptake of norepinephrine, serotonin, and dopamine.

Experimental Workflow: Transporter Inhibition Assay

Caption: Workflow for the in vitro monoamine transporter inhibition assay.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture HEK293 cells stably expressing the human norepinephrine transporter (NET), serotonin transporter (SERT), or dopamine transporter (DAT) in appropriate media.

-

Plate the cells in 96-well plates and grow to confluence.

-

-

Assay:

-

Prepare a dilution series of N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide in assay buffer.

-

Wash the cells with assay buffer.

-

Add the compound dilutions to the wells and pre-incubate for 15 minutes at 37 °C.

-

Add the radiolabeled substrate ([³H]norepinephrine for NET, [³H]serotonin for SERT, or [³H]dopamine for DAT) to each well and incubate for a further 10 minutes at 37 °C.

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells and measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the compound relative to a vehicle control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Data Presentation:

| Transporter | IC₅₀ (nM) |

| NET | TBD |

| SERT | TBD |

| DAT | TBD |

Protocol 2: 5-HT1A Receptor Binding Assay

This protocol determines the binding affinity of the compound for the human 5-HT1A receptor.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Prepare cell membranes from a cell line stably expressing the human 5-HT1A receptor.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes, the radioligand (e.g., [³H]8-OH-DPAT), and varying concentrations of N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide.

-

Incubate the plate at room temperature for 1 hour.

-

Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent displacement of the radioligand for each concentration of the test compound.

-

Determine the Ki value using the Cheng-Prusoff equation.

-

Data Presentation:

| Receptor | Ki (nM) |

| 5-HT1A | TBD |

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. The inclusion of positive and negative controls is critical. For instance, in the transporter assays, known inhibitors such as desipramine (for NET), fluoxetine (for SERT), and GBR-12909 (for DAT) should be run in parallel. In the receptor binding assay, a known 5-HT1A ligand like 8-OH-DPAT should be used as a competitor. The reproducibility of results across multiple experiments will further validate the findings.

Future Directions and Advanced Applications

Should N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide demonstrate high affinity and selectivity for a particular target, it could be further developed as:

-

A radiolabeled probe for in vivo imaging studies (PET or SPECT) by incorporating a suitable radionuclide (e.g., ¹¹C, ¹⁸F).

-

A fluorescent probe for cellular imaging applications by conjugation to a fluorophore.

-

A tool for target validation and drug discovery by serving as a starting point for medicinal chemistry optimization.

Conclusion

N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide is a promising molecular probe with the potential to unlock new insights into the complex pharmacology of the central nervous system. The detailed protocols provided in this guide offer a solid foundation for researchers to synthesize and characterize this novel compound and explore its utility in their specific areas of investigation. By adhering to the principles of scientific integrity and rigorous experimental design, the scientific community can fully harness the potential of this versatile chemical scaffold.

References

-

Dounay, A. B., Barta, N. S., Campbell, B. M., Coleman, C., Collantes, E. M., Denny, L., Dutta, S., Gray, D. L., Hou, D., Iyer, R., Maiti, S. N., Ortwine, D. F., Probert, A., Stratman, N. C., Subedi, R., Whisman, T., Xu, W., & Zoski, K. (2010). Design, synthesis, and pharmacological evaluation of phenoxy pyridyl derivatives as dual norepinephrine reuptake inhibitors and 5-HT1A partial agonists. Bioorganic & Medicinal Chemistry Letters, 20(3), 1114–1117. [Link]

-

Ito, M., Yoshino, H., Tani, K., Okuno, T., & Takeda, M. (1990). Synthesis and pharmacological properties of N-[3-(3-(1-Piperidinylmethyl)phenoxy)propyl]-2-(2-hydroxyethylthio)- acetamide and related compounds as antiulcer agents. I. Chemical & Pharmaceutical Bulletin, 38(8), 2115–2122. [Link]

-

Krasavin, M. (2018). Rapid synthesis of N-methyl-N-[1-(3-pyridyl)ethyl]-formamide. Figshare. [Link]

-

Srinivas, K., & Kumar, A. (2017). Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study. Research Journal of Pharmacy and Technology, 10(12), 4333. [Link]

-

Kwiecień, H., & Stefańska, J. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. Molecules, 27(16), 5121. [Link]

-

National Center for Biotechnology Information. (n.d.). Formamide, N-(2-phenylethyl)-. PubChem. Retrieved February 23, 2026, from [Link]

-

Biocompare. (n.d.). Formamide. Retrieved February 23, 2026, from [Link]

-

NIST. (n.d.). Formamide, N-(2-phenylethyl)-. NIST Chemistry WebBook. Retrieved February 23, 2026, from [Link]

-

Coop, A., Jacobson, A. E., & Rice, K. C. (2008). Synthesis and pharmacological effects of the enantiomers of the N-phenethyl analogues of the ortho and para e- and f-oxide-bridged phenylmorphans. Journal of Medicinal Chemistry, 51(16), 5065–5073. [Link]

-

Barlaam, B., Bernstein, G., D'Alessio, R., Davis, K., DeGoey, D. A., Feiertag, R., Fung, A., Glinka, T., Gu, W., Hsieh, G., Kolaczkowski, L., Liang, H., Liu, J., Long, M. A., Marsh, K., McClellan, W., Nelson, D., Park, C., Pio, B., ... & Zasadny, K. (2002). Phenoxyphenyl sulfone N-formylhydroxylamines (retrohydroxamates) as potent, selective, orally bioavailable matrix metalloproteinase inhibitors. Journal of Medicinal Chemistry, 45(1), 219–232. [Link]

-

Wang, G. C., Peng, Z. Y., & Fan, C. L. (2022). Occurrence, synthesis and biological activity of 2-(2-phenyethyl)chromones. European Journal of Medicinal Chemistry, 239, 114397. [Link]

-

NUCMEDCOR. (n.d.). Acetamide, N-[(2-hydroxyphenyl)methyl]-N-(4- phenoxy-3-pyridinyl)- (2 mg). Retrieved February 23, 2026, from [Link]

-

Mehl, A., Latorse, M. P., & Young, D. (2018). Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A. Pest Management Science, 74(2), 489–498. [Link]

-

Trindade, M., & Ferreira, R. (2024). Biotechnological 2-Phenylethanol Production: Recent Developments. Fermentation, 10(12), 653. [Link]

-

Al-hazam, H. A., Kamel, B., & Saleh, A. A. (2014). Preparation, investigation, theoretical study and biological activity of 2-[4- acetyl phenoxy) N-(4-substitutent phenyl)] acetoamide derivatives. Pelagia Research Library, 5(4), 14-20. [Link]

- Google Patents. (n.d.). US10202393B2 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-α]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof.

-

Dallanoce, C., Matera, C., De Amici, M., Pucci, L., Grazioso, G., Gotti, C., & Fucile, S. (2019). Novel 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazoles to investigate the activation of the α7 nicotinic acetylcholine receptor subtype: Synthesis and electrophysiological evaluation. Bioorganic & Medicinal Chemistry, 27(2), 263–273. [Link]896(18)31021-3)

Sources

- 1. Design, synthesis, and pharmacological evaluation of phenoxy pyridyl derivatives as dual norepinephrine reuptake inhibitors and 5-HT1A partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenoxyphenyl sulfone N-formylhydroxylamines (retrohydroxamates) as potent, selective, orally bioavailable matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NUCMEDCOR. Acetamide, N-[(2-hydroxyphenyl)methyl]-N-(4- phenoxy-3-pyridinyl)- (2 mg) [nucmedcor.com]

Application Notes and Protocols for the In Vivo Formulation of N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide

Abstract

This document provides a comprehensive guide for the formulation of N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide, a novel chemical entity, for in vivo studies. Given the compound's predicted lipophilic nature and likely poor aqueous solubility, this guide emphasizes a systematic approach to developing safe, effective, and reproducible formulations for preclinical research. We will explore pre-formulation assessment, strategies for solubility enhancement, and detailed protocols for preparing various formulations suitable for common administration routes. The causality behind experimental choices and the importance of self-validating protocols are highlighted to ensure scientific integrity.

Introduction: The Challenge of Formulating Novel Lipophilic Compounds

The successful in vivo evaluation of new chemical entities (NCEs) is critically dependent on the development of an appropriate formulation that ensures adequate bioavailability and minimizes variability in experimental results.[1] Compounds like N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide, based on their structural motifs (multiple aromatic rings), are often lipophilic and exhibit poor water solubility.[1] This presents a significant challenge for researchers, as poor solubility can lead to low and erratic absorption, hindering the accurate assessment of a compound's pharmacokinetic and pharmacodynamic properties.[2][3]

This guide provides a strategic workflow for developing formulations of N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide, focusing on methods to enhance solubility and ensure the safety and tolerability of the formulation in animal models.[2][4]

Pre-Formulation Assessment: Characterizing the Physicochemical Landscape

A thorough understanding of the compound's physicochemical properties is the foundation of successful formulation development.[1][5]

Initial Solubility Screening

The first step is to determine the solubility of N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide in a range of pharmaceutically acceptable vehicles. This data will guide the selection of the most promising formulation strategy.

Protocol 1: Kinetic Solubility Assessment

-

Prepare a stock solution of N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide in a suitable organic solvent (e.g., DMSO).

-

In separate microcentrifuge tubes, add a small aliquot of the stock solution to a series of aqueous buffers (pH 1.2, 4.5, 6.8, and 7.4) and various co-solvents.[5]

-

Incubate the samples under agitation for a defined period (e.g., 2-24 hours) at room temperature.

-

Centrifuge the samples to pellet any undissolved compound.

-

Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

Record the solubility in µg/mL or mg/mL.

Table 1: Example Solubility Screening Data for a Poorly Soluble Compound

| Vehicle | Solubility (µg/mL) | Observations |

| Water | < 1 | Insoluble |

| PBS (pH 7.4) | < 1 | Insoluble |

| 5% Dextrose in Water (D5W) | < 1 | Insoluble |

| 0.9% Saline | < 1 | Insoluble |

| PEG 400 | > 50 | Soluble |

| Propylene Glycol | > 30 | Soluble |

| 10% Tween® 80 in Water | 5-10 | Partial solubility, forms micelles |

| 20% Hydroxypropyl-β-cyclodextrin | > 20 | Soluble, complexation |

Purity and Stability Assessment

It is crucial to use a high-purity grade of the compound for formulation development.[6] The stability of the compound in the chosen formulation vehicle should also be assessed to ensure that the administered dose remains consistent throughout the study.[7]

Strategic Formulation Development Workflow

The choice of formulation strategy will be dictated by the pre-formulation data, the intended route of administration, and the required dose. The following diagram illustrates a typical decision-making workflow.

Caption: Formulation development workflow for NCEs.

Formulation Protocols for N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide

The following are detailed protocols for preparing different types of formulations. The choice of protocol should be based on the pre-formulation assessment.

Co-Solvent Based Solution for Oral (PO) or Intraperitoneal (IP) Administration

This approach is suitable if the compound shows good solubility in a water-miscible organic solvent.[2][5]

Protocol 2: Preparation of a Co-Solvent Formulation

-

Vehicle Preparation: Prepare the desired co-solvent vehicle. A common example is a mixture of PEG 400, Propylene Glycol, and Water. The ratio should be optimized to maximize solubility while minimizing potential toxicity.[5] For instance, a vehicle of 40% PEG 400, 10% Propylene Glycol, and 50% Water.

-

Dissolution: Weigh the required amount of N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide and add it to the co-solvent vehicle.

-

Solubilization: Vortex or sonicate the mixture until the compound is completely dissolved. Gentle heating may be applied if necessary, but the stability of the compound at elevated temperatures must be confirmed.

-

Final Volume Adjustment: Adjust the final volume with the vehicle to achieve the target concentration.

-

Sterilization (for IP): For intraperitoneal administration, filter the final solution through a 0.22 µm syringe filter to ensure sterility.[7]

-

Storage: Store the formulation in a sterile, labeled container, protected from light, and at the appropriate temperature as determined by stability studies.[7][8]

Surfactant-Based Formulation (Micellar Solution or Emulsion)

Surfactants can increase the solubility of poorly water-soluble compounds by forming micelles.[2][9]

Protocol 3: Preparation of a Surfactant-Based Formulation

-

Vehicle Preparation: Prepare an aqueous solution of a non-ionic surfactant such as Tween® 80 or Cremophor® EL. A typical concentration is 5-10% in water or saline.

-

Compound Addition: Weigh the required amount of N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide.

-

Dispersion: Add the compound to the surfactant solution.

-

Solubilization: Vortex and sonicate the mixture until a clear or slightly opalescent solution is formed. This indicates the formation of micelles encapsulating the drug.

-

pH Adjustment (Optional): If the compound has ionizable groups, adjusting the pH of the solution may further enhance solubility.[2][10]

-

Sterilization and Storage: Follow steps 5 and 6 from Protocol 2 for IP administration and storage.

Suspension for Oral (PO) Administration

If the compound has very low solubility in most acceptable vehicles, a suspension may be the most appropriate formulation.[11]

Protocol 4: Preparation of a Suspension

-

Vehicle Preparation: Prepare a suspension vehicle containing a suspending agent to increase viscosity and prevent rapid settling of particles. Common suspending agents include carboxymethylcellulose (CMC) or hydroxypropyl methylcellulose (HPMC) at concentrations of 0.5-1% (w/v) in water.[11] A wetting agent, such as a small amount of Tween® 80 (e.g., 0.1%), can also be added to aid in the dispersion of the hydrophobic compound.

-

Particle Size Reduction (Optional but Recommended): To improve the dissolution rate and bioavailability, the particle size of the solid drug can be reduced through micronization or nanosizing techniques.[2][3]

-

Dispersion: Weigh the required amount of N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide and triturate it with a small amount of the suspension vehicle to form a smooth paste.

-

Dilution: Gradually add the remaining vehicle to the paste with continuous mixing to achieve the final desired concentration.

-

Homogenization: Homogenize the suspension using a suitable method to ensure uniform particle distribution.

-

Storage: Store the suspension in a labeled container. It is crucial to shake the suspension well before each administration to ensure uniform dosing.

Cyclodextrin-Based Formulation for Intravenous (IV) Administration

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[3][9] This method is often suitable for preparing solutions for intravenous administration.

Protocol 5: Preparation of a Cyclodextrin-Based Formulation

-

Cyclodextrin Solution: Prepare a solution of a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), in sterile water for injection. A common concentration range is 10-40% (w/v).

-

Complexation: Add the weighed N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide to the cyclodextrin solution.

-

Solubilization: Stir or sonicate the mixture until the compound is fully dissolved, indicating the formation of the inclusion complex. This process can take several hours.

-

Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter.[12]

-

Storage: Store the sterile solution in a sealed vial, protected from light, and at the appropriate temperature.

Quality Control and Administration Considerations

5.1. Visual Inspection: All formulations should be visually inspected for clarity (solutions), homogeneity (suspensions), and absence of precipitation before each use.[7]

5.2. Labeling: Formulations must be clearly labeled with the compound name, concentration, date of preparation, and expiration date.[7]

5.3. Animal Welfare: The choice of vehicle and administration route should prioritize animal welfare. The potential for irritation or toxicity of the excipients must be considered.[4][7] It is recommended to consult with institutional animal care and use committees (IACUC) for guidance on acceptable vehicles and volumes.[6][8]

The following diagram illustrates key considerations for ensuring the quality and safety of the final formulation.

Caption: Quality control and safety considerations.

Conclusion

The formulation of a novel, poorly soluble compound like N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide for in vivo studies requires a systematic and scientifically-driven approach. By conducting thorough pre-formulation assessments and selecting an appropriate solubilization strategy, researchers can develop safe, effective, and reproducible formulations. The protocols provided in this guide offer a starting point for this process, but it is essential to optimize the formulation based on the specific properties of the compound and the requirements of the in vivo study.

References

-

ManTech Publications. (2024, May 15). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutical Chemistry and Drug formulation, 6(2). Available from: [Link]

-

PMC - NIH. Preclinical Formulations: Insight, Strategies, and Practical Considerations. Available from: [Link]

-

University of Washington, Office of Animal Welfare. Preparation, Storage and Labeling of Drug and Chemical Formulations. Available from: [Link]

-

Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]

-

Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8. Available from: [Link]

-

PMC - NIH. Insoluble drug delivery strategies: review of recent advances and business prospects. Available from: [Link]

-

Toxicology GLP. (2023, November 30). Safety evaluation of excipients and formulations in preclinical studies. Available from: [Link]

-

Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline). Available from: [Link]

-

NIH OACU. Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. Available from: [Link]

-

PubChem - NIH. Formamide, N-(2-phenylethyl)-. Available from: [Link]

-

Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. Available from: [Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. admin.mantechpublications.com [admin.mantechpublications.com]

- 4. Safety evaluation of excipients and formulations in preclinical studies - Toxicology GLP | Preclinical Study [tox-glp.com]

- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]

- 7. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]

- 8. oacu.oir.nih.gov [oacu.oir.nih.gov]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. admescope.com [admescope.com]

- 12. az.research.umich.edu [az.research.umich.edu]

Troubleshooting & Optimization

Technical Support: Synthesis & Impurity Profiling of N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide

Executive Summary & Reaction Context

This guide addresses the synthesis and impurity profiling of N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide . This molecule is a tertiary amide formed by the formylation of a sterically crowded and electronically deactivated secondary amine: N-(2-phenylethyl)-2-phenoxypyridin-3-amine .

The Core Challenge: The synthesis involves formylating an amine located at the 3-position of a pyridine ring, which is ortho-substituted by a bulky phenoxy group. This creates a "perfect storm" for two specific issues:

-

Rotameric Complexity: The bulky substituents lock the amide bond, creating distinct NMR signals often mistaken for impurities.

-

Chemoselectivity (

Competition): The 2-phenoxy group is a competent leaving group. Under thermal formylation conditions, the nucleophilic amine substrate can displace the phenoxy group before formylation occurs, leading to a specific "dimer-like" impurity.

Reaction Pathway Analysis

The following diagram illustrates the desired pathway versus the critical side-reaction (

Figure 1: Reaction landscape showing the competition between the desired N-formylation and the parasitic nucleophilic aromatic substitution (

Troubleshooting Guides

Module A: The "Phenoxy-Loss" Impurity ( )

Symptom: LC-MS indicates a side product with a mass shift consistent with [M - 93 + 104] .

-

Target Mass: 318.37 Da

-

Observed Impurity: ~331 Da (Positive Mode)

-

Observation: The impurity increases when the reaction is heated above 80°C or when reaction times are prolonged.

Technical Diagnosis:

This is a Nucleophilic Aromatic Substitution (

Mechanism:

-

Amine attacks C2 of pyridine.

-

Meisenheimer complex forms.

-

Phenoxide is eliminated.

-

Result: N2,N3-bis(2-phenylethyl)pyridine-2,3-diamine .

Corrective Protocol:

-

Switch Reagents: Avoid refluxing in ethyl formate or using high-temp acetic formic anhydride.

-

Low-Temp Activation: Use DCC (Dicyclohexylcarbodiimide) and Formic Acid at 0°C

RT. This activates the formic acid without thermal energy that drives the -

Stoichiometry: Ensure the formylating agent is in excess (3-5 eq) to ensure the amine reacts with the formyl group faster than it attacks the pyridine ring.

Module B: The "Ghost" Impurity (Rotamers)

Symptom:

-

Ratio: Typically 60:40 or 70:30.

-

Appearance: The formyl proton (

) appears as two singlets (e.g., -

User Panic: "I cannot purify this mixture; column chromatography yields the same 'mixture' in every fraction."

Technical Diagnosis: This is not an impurity . It is Amide Rotamerism .[3] The steric bulk of the 2-phenoxy-3-pyridyl group and the 2-phenylethyl group restricts rotation around the N-C(=O) bond. The molecule exists as a mixture of E (Entgegen) and Z (Zusammen) conformers that interconvert slowly on the NMR timescale at room temperature.

Validation Protocol (Self-Validating Experiment):

-

Variable Temperature (VT) NMR:

-

Take the sample in DMSO-

. -

Record spectra at 25°C, 50°C, 80°C, and 100°C.

-

Result: As temperature increases, the two sets of peaks will broaden and eventually coalesce into a single sharp set of signals. This confirms they are the same molecule.

-

Module C: Incomplete Conversion (Steric Hindrance)

Symptom: Reaction stalls at ~70% conversion. Adding more formic acid does not push it to completion.

Technical Diagnosis: The amine nitrogen is sterically crowded (tertiary center formation) and electronically deactivated by the pyridine ring. Standard acylating agents may not be electrophilic enough.

Optimization Protocol:

-

Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine) . This forms a highly reactive N-acylpyridinium intermediate that transfers the formyl group more effectively to the hindered amine.

-

Alternative Method: Use Ammonium Formate in refluxing acetonitrile (if

is controlled) or Pentafluorophenyl formate (highly reactive ester) at room temperature.

Analytical Data Summary

| Parameter | Target Product | |

| Formula | ||

| MW | 318.37 g/mol | 331.44 g/mol |

| Key NMR Feature | Split peaks (Rotamers); Formyl H at ~8.3 ppm. | No Formyl H. Loss of aromatic O-Ph signals. |

| LC-MS (ESI+) | [M+H]+ = 319.4 | [M+H]+ = 332.5 |

| Solubility | Soluble in DCM, EtOAc. | More lipophilic; elutes later on Reverse Phase. |

References

-

Amide Rotamerism in Pyridines

-

Title: Modulation of Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines.[4]

- Source:Journal of Medicinal Chemistry / PubMed (2015).

- Relevance: Explains the NMR splitting patterns in N-acyl-N-heterocycles due to restricted rot

-

-

Reactivity of 2-Phenoxypyridines:

- Title: Kinetic study on reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines.

- Source:Bulletin of the Korean Chemical Society / PubMed (2014).

- Relevance: Establishes the mechanism and kinetics of amine nucleophiles displacing phenoxy groups on electron-deficient arom

-

Formylation of Hindered Amines

- Title: Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles.

- Source:Nanom

- Relevance: Provides alternative, catalytic oxidative methods for formylating secondary amines when standard acyl

-

General

on Pyridines:- Title: reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices.

- Source:Journal of Physical Organic Chemistry (ResearchG

- Relevance: Confirms C-2 electrophilicity in substituted pyridines leading to displacement by secondary amines.

Sources

Technical Support Center: Optimizing Reaction Conditions for N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and optimization of N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols. Our goal is to equip you with the expertise to navigate the complexities of this synthesis, ensuring both high yield and purity.

Section 1: Synthesis Overview & Key Challenges

The synthesis of N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide is a multi-step process that requires careful control over reaction conditions at each stage. The most common route involves the preparation of a key secondary amine intermediate, followed by a formylation reaction.

The proposed synthetic pathway is as follows:

"N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide" scale-up synthesis considerations

Technical Support Center: Scale-Up Synthesis of N-(2-Phenylethyl)-2-(3-pyridyloxy)acetamide

A Senior Application Scientist's Guide for Process Chemistry Professionals

Disclaimer: The target molecule "N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide" as specified in the topic does not correspond to a readily identifiable compound in standard chemical literature. The proposed structure is a plausible, closely related analogue, N-(2-Phenylethyl)-2-(3-pyridyloxy)acetamide , which allows for a meaningful discussion of relevant and challenging chemical transformations pertinent to scale-up synthesis in the pharmaceutical and fine chemical industries.

Overview and Synthetic Strategy

N-(2-Phenylethyl)-2-(3-pyridyloxy)acetamide belongs to a class of compounds containing a diaryl ether linkage and an amide bond, motifs of significant interest in medicinal chemistry. The successful transition from laboratory-scale synthesis to multi-kilogram production requires a robust, safe, and economically viable process. This guide outlines a practical synthetic route and addresses common challenges encountered during scale-up, providing field-proven troubleshooting advice.

The most logical and convergent retrosynthetic approach involves three key bond formations:

-

C-O Bond Formation: An Ullmann-type or Buchwald-Hartwig coupling to form the 3-phenoxypyridine ether.

-

Esterification/Alkylation: Installation of the acetate handle onto the pyridinol.

-

C-N Bond Formation: Amide coupling between the resulting acid/ester and phenylethylamine.

The forward synthesis is designed to minimize difficult purifications and handle stable intermediates, which are critical considerations for process development.[1][2]

Proposed Synthetic Workflow

A scalable three-step sequence starting from 3-hydroxypyridine and ethyl bromoacetate is proposed.

Caption: Proposed three-step synthesis pathway for the target molecule.

Scale-Up Parameter Comparison

Transitioning from the bench to a pilot plant involves significant changes in reaction conditions and equipment. The following table summarizes key parameters and considerations.

| Parameter | Lab Scale (1-100 g) | Scale-Up (1-50 kg) | Rationale for Change |

| Solvent Volume | 10-20 mL / g | 4-8 L / kg | Minimize solvent cost, waste, and improve reactor throughput. Higher concentrations can impact mixing and exotherms. |

| Heating/Cooling | Heating mantle, ice bath | Jacketed reactor with thermal fluid | Ensures precise temperature control and efficient heat transfer for large volumes, critical for safety and reproducibility. |

| Reagent Addition | Manual (pipette, funnel) | Metering pump over extended time | Controlled addition is crucial to manage reaction exotherms and prevent localized high concentrations of reagents. |

| Work-up | Separatory funnel | Reactor-based liquid-liquid extraction | Avoids manual handling of large volumes. Requires optimization of phase separation time and interface detection. |

| Purification | Flash Chromatography | Recrystallization or Salt Formation | Chromatography is generally not economically viable at large scales.[3] Recrystallization is preferred for achieving high purity. |

| Reaction Monitoring | TLC, LC-MS | HPLC, In-situ probes (e.g., IR) | Provides quantitative, real-time data on reaction conversion and impurity formation, enabling better process control. |

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis at scale, presented in a question-and-answer format.

Step 1: Williamson Ether Synthesis (3-Hydroxypyridine + Ethyl Bromoacetate)

Q1: The reaction is sluggish, and I'm seeing significant amounts of unreacted 3-hydroxypyridine even after prolonged heating. What's the issue?

A1: This is a common problem related to the base and solvent system.

-

Base Strength & Solubility: Potassium carbonate (K₂CO₃) is a good choice, but its solubility in acetone is low. On a large scale, inefficient stirring can lead to poor contact between the base and the phenol. Consider switching to a more polar solvent like DMF or acetonitrile, but be mindful of higher boiling points and potential downstream removal issues.

-

Phase Transfer Catalyst: For heterogeneous mixtures like K₂CO₃ in acetone or MTBE, adding a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) (1-5 mol%) can dramatically accelerate the reaction by transporting the phenoxide into the organic phase.

-

Water Content: Ensure your reagents and solvent are sufficiently dry. While not strictly anhydrous conditions are needed, excess water can hydrolyze the ethyl bromoacetate and deactivate the phenoxide.

Q2: I'm observing a dark coloration of the reaction mixture and the formation of several byproducts on my HPLC. What are they?

A2: Dark coloration often indicates decomposition.

-

Over-alkylation: The nitrogen on the pyridine ring can be quaternized by ethyl bromoacetate, especially at elevated temperatures. This byproduct is often highly colored. To mitigate this, maintain a strict temperature control (gentle reflux) and avoid excessive reaction times.

-

Base-Induced Decomposition: 3-Hydroxypyridine can be sensitive to strong bases and high temperatures. If you switch to a stronger base like sodium hydride (NaH), ensure the reaction is run at a lower temperature (e.g., 0°C to RT). However, for scale-up, the use of NaH is often discouraged due to safety and handling concerns. K₂CO₃ remains a safer, more practical choice.

Step 2: Saponification

Q3: The saponification seems straightforward, but during the acidic work-up to isolate the carboxylic acid, I'm getting a thick, difficult-to-filter slurry. How can I improve the isolation?

A3: This is a physical processing challenge. The carboxylic acid product may be crashing out of solution in a fine, amorphous form.

-

Controlled Crystallization: Instead of a rapid pH adjustment, try a "reverse addition" where the basic aqueous solution of your carboxylate salt is slowly added to the acid (e.g., 1M HCl).

-

Temperature Control: Cooling the mixture during acidification can promote the formation of larger, more easily filterable crystals.

-

Solvent Effect: Adding a co-solvent like isopropanol (IPA) before or during acidification can sometimes improve the crystal habit. This is known as a "drowning out" crystallization.

Step 3: Amide Coupling

Q4: My amide coupling reaction using a standard carbodiimide like EDC is not going to completion and produces a significant amount of a urea byproduct, making purification difficult.

A4: This is a classic issue with amide bond formation.[4]

-

Choice of Coupling Agent: For scale-up, moving beyond simple carbodiimides is often necessary. Consider using a phosphonium- or uranium-based reagent like HATU or T3P®. While more expensive, they are often more efficient, leading to cleaner reactions and higher yields, which can offset the initial cost by simplifying purification.

-

Reaction Conditions: Ensure the reaction is run under anhydrous conditions and an inert atmosphere (e.g., nitrogen). Water will consume the activated ester intermediate. The choice of base is also critical; a non-nucleophilic hindered base like DIPEA is standard.

-

Alternative: Acid Chloride: A more cost-effective but often more hazardous route is to convert the carboxylic acid to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[5] This is a robust reaction but requires careful handling of corrosive reagents and management of off-gassing (HCl, SO₂). The acid chloride is then reacted with phenylethylamine, typically in the presence of a base like triethylamine or pyridine.

Sources

Validation & Comparative

"N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide" vs other phenoxy-containing drugs

The following is a comprehensive technical comparison guide designed for researchers and drug development professionals.

Topic: N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide vs. Clinical Phenoxy-Containing Kinase Inhibitors

Executive Summary & Compound Profile

The phenoxy-pyridine moiety is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in numerous FDA-approved kinase inhibitors and metabolic modulators. This guide objectively compares the specific research probe N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide (CAS 850263-20-6) against established clinical benchmarks: Sorafenib (Nexavar) and Ibrutinib (Imbruvica).